molecular formula C5Cl2F6O2 B1293652 Hexafluoroglutaryl chloride CAS No. 678-77-3

Hexafluoroglutaryl chloride

Cat. No.: B1293652
CAS No.: 678-77-3
M. Wt: 276.95 g/mol
InChI Key: QOLALWJWCONGMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Comparison with Similar Compounds

Properties

IUPAC Name

2,2,3,3,4,4-hexafluoropentanedioyl dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5Cl2F6O2/c6-1(14)3(8,9)5(12,13)4(10,11)2(7)15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLALWJWCONGMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(=O)Cl)(F)F)(F)F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5Cl2F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060985
Record name Hexafluoroglutaryl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

678-77-3
Record name 2,2,3,3,4,4-Hexafluoropentanedioyl dichloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=678-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentanedioyl dichloride, 2,2,3,3,4,4-hexafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000678773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexafluoroglutaryl chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41888
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentanedioyl dichloride, 2,2,3,3,4,4-hexafluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexafluoroglutaryl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexafluoroglutaryl dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.593
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Hexafluoroglutaryl chloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NV6V7V5R5M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexafluoroglutaryl chloride
Reactant of Route 2
Hexafluoroglutaryl chloride
Reactant of Route 3
Hexafluoroglutaryl chloride
Reactant of Route 4
Reactant of Route 4
Hexafluoroglutaryl chloride
Reactant of Route 5
Hexafluoroglutaryl chloride
Reactant of Route 6
Hexafluoroglutaryl chloride
Customer
Q & A

Q1: What is Hexafluoroglutaryl chloride primarily used for in materials science?

A1: this compound is a versatile building block for synthesizing fluorinated polymers. For instance, it reacts with fluorinated diamines to create fluorinated poly(amide urethane) block copolymers. [] These copolymers are of significant interest due to their low critical surface tensions, making them suitable for applications requiring water repellency and low surface energy. []

Q2: How does the choice of solvent affect reactions involving this compound?

A2: The choice of solvent can significantly impact reactions with this compound. For example, when converting its monoester-acyl chlorides to corresponding ester-acyl fluorides, using tetraglyme instead of diglyme as a solvent drastically alters the reaction pathway. [] This highlights the importance of carefully considering solvent effects when designing synthetic routes involving this compound.

Q3: Can you describe a specific example of this compound's use in creating cross-linked materials?

A3: this compound acts as a cross-linking agent in developing two-dimensional covalent organic frameworks (2D-COFs) for membrane applications. [] Specifically, it cross-links with a quinoxaline-based COF, enhancing its stability and selectivity by inhibiting layer swelling. [] This modification is crucial for preventing the passage of molecules larger than the COF's pore size, improving membrane performance.

Q4: Are there computational studies investigating this compound's role in material properties?

A4: Yes, computational models help understand how this compound influences the properties of materials like 2D-COFs. For example, calculations of enthalpy of formation and cohesive energy for cross-linked COFs demonstrate that their formation is thermodynamically favorable and results in stable structures. [] These models provide valuable insights into the relationship between the chemical structure and properties of the resulting materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.